molecular formula C7H11BrN2O B2596700 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide CAS No. 2411248-00-3

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide

Cat. No.: B2596700
CAS No.: 2411248-00-3
M. Wt: 219.082
InChI Key: SAMATAYOGGEBQM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is a chemical compound that belongs to the class of fused heterocyclic compounds. It features a pyrroloimidazole core structure, which is known for its stability and potential applications in various fields, including medicinal chemistry and material science. This compound is of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction conditions often require:

    Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalyst: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of starting materials to remove impurities.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Product Isolation: Using techniques like crystallization or chromatography to isolate the desired product.

    Purification: Further purification steps to achieve high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation Products: Ketones or aldehydes depending on the extent of oxidation.

    Reduction Products: Hydrogenated imidazole derivatives.

    Substitution Products: Various substituted imidazole compounds depending on the nucleophile used.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: A closely related compound with similar structural features but different functional groups.

    Pyrrolo[1,2-a]imidazole Derivatives: Various derivatives with modifications at different positions on the ring structure.

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanol moiety allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.BrH/c10-5-6-1-3-9-4-2-8-7(6)9;/h2,4,6,10H,1,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXYSBNVOZCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1CO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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